Methyl 3-bromo-4-cyanobenzoate
Description
Significance as a Building Block in Advanced Organic Synthesis
In the realm of advanced organic synthesis, methyl 3-bromo-4-cyanobenzoate is classified as a valuable building block. cymitquimica.comcymitquimica.com This classification is attributed to its role as a foundational component for constructing more complex chemical entities. cymitquimica.com The presence of multiple functional groups on the aromatic ring provides chemists with several avenues for synthetic transformations, enabling the creation of diverse and intricate molecular structures. It is considered an intermediate in organic syntheses. capotchem.com
The utility of this compound is underscored by its inclusion in the catalogs of major chemical suppliers, who highlight its role in research and development. bldpharm.com Its availability and well-defined reactivity make it a reliable choice for chemists engaged in the design and execution of multi-step synthetic sequences.
Strategic Importance in Pharmaceutical and Agrochemical Development
The structural motifs present in this compound are of particular interest in the pharmaceutical and agrochemical industries. The compound and its close derivatives are recognized as key intermediates in the synthesis of a variety of biologically active molecules. lookchem.com For instance, the related compound, ethyl 3-bromo-4-cyanobenzoate, is utilized in the production of both pharmaceuticals and agrochemicals, underscoring the importance of this substitution pattern. lookchem.com
The development of new drugs and crop protection agents often relies on the ability to systematically modify a core structure to optimize its biological activity. The reactive handles on this compound, namely the bromo and cyano groups, allow for such modifications, making it a strategic component in the discovery and development of new commercial products. lookchem.comcymitquimica.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 942598-44-9 chemicalbook.comchemsrc.com |
| Molecular Formula | C₉H₆BrNO₂ capotchem.combldpharm.com |
| Molecular Weight | 240.055 g/mol capotchem.com |
| Appearance | Solid fluorochem.co.uk |
| Purity | Typically ≥95% fluorochem.co.uk |
| Storage | Sealed in dry, room temperature conditions bldpharm.com |
Analysis of Aromatic Substitution Patterns and Their Influence on Chemical Reactivity
The chemical behavior of this compound is dictated by the electronic effects of its substituents on the aromatic ring. The methyl ester (-COOCH₃) and cyano (-C≡N) groups are both electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com
The bromine atom, a halogen, is also an electron-withdrawing group via induction but can act as a weak deactivator. Its presence at a position ortho to the cyano group and meta to the methyl ester group creates a specific electronic environment that influences the regioselectivity of further reactions. For example, in nucleophilic aromatic substitution reactions, the rate of reaction is influenced by the nature of the leaving group, with the reactivity order being F > Cl > Br > I. masterorganicchemistry.com
The interplay of these substituents makes the aromatic ring electron-poor, facilitating reactions with nucleophiles. masterorganicchemistry.com The cyano group itself can undergo nucleophilic attack, offering another site for chemical modification. evitachem.com This intricate electronic landscape is what chemists exploit to achieve desired synthetic outcomes. For instance, photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reactions have been studied with related compounds like methyl 4-cyanobenzoate (B1228447), demonstrating how the cyano group can be replaced. cdnsciencepub.comcdnsciencepub.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUBMRDPZDMJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633487 | |
| Record name | Methyl 3-bromo-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942598-44-9 | |
| Record name | Methyl 3-bromo-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Bromo 4 Cyanobenzoate
Established Synthetic Routes and Transformations
The construction of the Methyl 3-bromo-4-cyanobenzoate framework typically proceeds via a sequence of reactions where each step is chosen to ensure the correct isomeric arrangement of the substituents. The order of these steps—bromination, cyanation, and esterification—can be varied, but a common strategy involves the initial preparation of a suitably substituted benzoic acid derivative followed by subsequent modifications.
Achieving the desired 3-bromo substitution pattern on a 4-cyanobenzoic acid framework is a critical step that hinges on directing group effects. The cyano and carboxyl groups are both electron-withdrawing and meta-directing. Therefore, direct electrophilic bromination of 4-cyanobenzoic acid would be expected to yield the desired 3-bromo isomer.
However, modern catalysis offers more sophisticated and selective methods. Palladium-catalyzed C–H activation has emerged as a powerful tool for the regioselective halogenation of arenes. For instance, Pd(II)-catalyzed meta-C–H bromination of benzoic acid derivatives can be achieved using directing groups to guide the halogenating agent to the desired position. bohrium.com While classic electrophilic bromination often leads to ortho- and para-products in electron-rich systems, catalysis can override these inherent electronic preferences to install functionality at the meta-position, which is crucial for the synthesis of this specific target molecule. bohrium.com Commercially available reagents like N-bromophthalimide (NBP) can be used as the bromine source in these reactions, which benefit from the addition of acid additives to achieve high selectivity. bohrium.com
Table 1: Example of Palladium-Catalyzed Meta-C–H Bromination of a Benzoic Acid Derivative
| Substrate | Catalyst | Bromine Source | Solvent | Yield (%) | Reference |
|---|
Note: This table represents a general example of the methodology, not the specific synthesis of 3-bromo-4-cyanobenzoic acid.
The introduction of the cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. For a precursor such as Methyl 3,4-dibromobenzoate, the cyano group can be installed via nucleophilic substitution of one of the bromine atoms. Modern methods predominantly rely on transition-metal catalysis to facilitate this process under milder conditions and with greater functional group tolerance than classical methods like the Rosenmund-von Braun or Sandmeyer reactions.
Palladium-catalyzed cyanation of aryl halides is a robust and widely used method for the synthesis of aryl nitriles. researchgate.net This reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst. researchgate.net A significant challenge in this process is catalyst deactivation by excess cyanide ions, which can poison the palladium center. researchgate.netnih.gov
To circumvent this issue, various strategies have been developed, including the use of co-catalysts or specialized cyanide sources. researchgate.net For example, the use of low levels of organotin compounds can promote the reaction, allowing for low catalyst loading and mild conditions with KCN as the cyanide source. acs.org
Table 2: Substrate Scope in Palladium-Catalyzed Cyanation of Aryl Bromides
| Aryl Bromide Substrate | Cyanide Source | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Bromonaphthalene | KCN | Pd₂(dba)₃ / t-Bu₃P / Bu₃SnCl | 95 | acs.org |
| 4-Bromotoluene | KCN | Pd₂(dba)₃ / t-Bu₃P / Bu₃SnCl | 98 | acs.org |
This table illustrates the general applicability of the palladium-catalyzed method to various aryl bromides.
Recent advances in photoredox catalysis have provided metal-free pathways for C–H functionalization and cross-coupling reactions. nih.govnih.gov Organophotoredox assisted cyanation of bromoarenes represents a cutting-edge method for nitrile synthesis. rsc.org This approach utilizes an organic photoredox catalyst, such as 4CzIPN, which, upon irradiation with visible light, can initiate a single electron transfer (SET) process. rsc.orgresearchgate.net This leads to the generation of a silyl (B83357) radical that abstracts the bromine atom from the bromoarene, forming an aryl radical. This aryl radical is then trapped by a nitrile source, like tosyl cyanide (TsCN), to afford the final aromatic nitrile product. rsc.org This method proceeds at room temperature and is compatible with a range of functional groups. rsc.org
Table 3: Examples of Organophotoredox Cyanation of Bromoarenes
| Bromoarene Substrate | Photoredox Catalyst | Cyanide Source | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Phenyl-1-bromobenzene | 4CzIPN | TsCN | 92 | rsc.org |
| 1-Bromo-4-tert-butylbenzene | 4CzIPN | TsCN | 85 | rsc.org |
The high toxicity of traditional cyanide reagents (e.g., NaCN, KCN) has driven research toward safer, more environmentally benign alternatives. rsc.org A significant breakthrough in this area is the use of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a non-toxic cyanide source. nih.govnih.gov This compound, a common food additive, can be employed in palladium-catalyzed cyanation reactions, often in aqueous solvent mixtures, thereby reducing the reliance on volatile organic solvents and toxic reagents. nih.govrsc.org
Other green approaches include the development of recyclable catalysts, such as arginine-based palladium/CoFe₂O₄ nanomagnetic catalysts, which allow for easy separation and reuse. rsc.org Furthermore, protocols using nickel catalysis in combination with green reductants like polymethylhydrosiloxane (B1170920) have been developed to create air-tolerant reaction conditions, eliminating the need for inert atmospheres and simplifying the experimental setup. acs.org
The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 3-bromo-4-cyanobenzoic acid. This is a standard transformation for which numerous methods are available.
A common and effective method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with methanol (B129727). Alternatively, acid-catalyzed Fischer esterification, which involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid), is a straightforward approach. For substrates sensitive to strong acid, milder coupling reagents can be used. The Mitsunobu reaction, for instance, provides a powerful method for esterification under neutral conditions, using a phosphine (B1218219) and an azodicarboxylate reagent. researchgate.net
Table 4: Common Esterification Methods for Benzoic Acids
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Acyl Chloride Formation | Oxalyl chloride or SOCl₂, then Methanol | Room temperature | High yielding, fast |
| Fischer Esterification | Methanol, cat. H₂SO₄ | Reflux | Simple, uses inexpensive reagents |
Introduction of the Cyano Moiety via Nucleophilic Substitution Reactions
Novel and Emerging Synthetic Approaches
Recent advancements in organic synthesis have provided powerful tools for constructing complex aromatic molecules. These include the use of organometallic reagents, the application of photoredox catalysis, and the development of highly selective synthetic protocols.
Organometallic reagents are fundamental in the formation of carbon-carbon bonds. Grignard and Hiyama cross-coupling reactions represent two powerful methods that could be hypothetically applied to the synthesis or functionalization of precursors for this compound.
Grignard Reagents: A Grignard reaction is a versatile method for forming C-C bonds. walisongo.ac.id In a potential synthetic route, a Grignard reagent could be prepared from a di-halogenated precursor. For instance, reacting a compound like 3,4-dibromobenzoate with magnesium would preferentially form the Grignard reagent at the more reactive bromine position, which could then be reacted with a cyanating agent. The chemoselectivity of Grignard reagent formation is a key consideration in such syntheses. walisongo.ac.id
Hiyama Cross-Coupling: The Hiyama cross-coupling is a palladium-catalyzed reaction between an organosilane and an organic halide, offering an alternative to other cross-coupling reactions like Suzuki and Stille. wikipedia.orgorganic-chemistry.org This reaction is valued for the low toxicity, stability, and ease of handling of the organosilicon reagents. organic-chemistry.org A plausible Hiyama coupling strategy for a related structure could involve the reaction of an aryl halide with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) activator. wikipedia.orgcore.ac.uk The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgcore.ac.uk The scope of the Hiyama coupling has been expanded to include various aryl halides and organosilanes, making it a relevant, though less common, alternative for constructing substituted benzonitriles. nih.govarkat-usa.org
Table 1: Comparison of Grignard and Hiyama Reactions for Potential Synthesis
| Feature | Grignard Reaction | Hiyama Cross-Coupling |
|---|---|---|
| Organometallic Reagent | Organomagnesium halide (R-MgX) | Organosilane (R-SiR'₃) |
| Coupling Partner | Electrophiles (e.g., cyanating agents) | Organic halides (R'-X) |
| Catalyst | Typically none required | Palladium complex (e.g., Pd(OAc)₂) nih.gov |
| Activator | Not applicable | Fluoride source (e.g., TBAF) or base organic-chemistry.orgcore.ac.uk |
| Key Reaction Step | Nucleophilic attack | Transmetalation wikipedia.org |
| Advantages | Strong nucleophile, well-established | Low toxicity of silicon, air/moisture stability of reagent organic-chemistry.org |
| Limitations | High reactivity, sensitive to protic functional groups | Requires an activator, which can affect sensitive groups wikipedia.org |
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.org These reactions utilize a photocatalyst that, upon absorbing visible light, can initiate radical processes through single-electron transfer (SET). chinesechemsoc.org
For the synthesis of aromatic nitriles from aryl bromides, photoredox catalysis offers a promising approach. rsc.org A general mechanism involves the excitation of a photocatalyst (e.g., 4CzIPN) by visible light. chemrxiv.orgresearchgate.net The excited photocatalyst can then engage in an SET event with an aryl bromide, leading to the formation of an aryl radical. This radical can then be trapped by a cyanide source to form the desired nitrile product. Such methods have been successfully applied to the cyanation of various bromoarenes. rsc.org The use of visible light avoids the harsh conditions associated with traditional cyanation methods and shows broad functional group compatibility. chemrxiv.orgresearchgate.net Radical-mediated C-H functionalization under visible light is another advanced strategy that allows for the direct installation of functional groups, potentially offering novel routes to precursors of the target molecule. researchgate.net
Table 2: Key Components in a Hypothetical Visible-Light-Driven Cyanation
| Component | Example(s) | Role in Reaction |
|---|---|---|
| Substrate | Methyl 3-bromobenzoate (analogous starting material) | Aryl radical precursor |
| Photocatalyst | 4CzIPN, Eosin Y | Absorbs visible light and initiates single-electron transfer rsc.orgresearchgate.net |
| Cyanide Source | TsCN (Tosyl cyanide) | Provides the cyano group rsc.org |
| Reductant/Sacrificial Donor | (TMS)₃SiOH | Regenerates the photocatalyst |
| Solvent | Acetone (B3395972), MeCN | Reaction medium rsc.orgresearchgate.net |
| Light Source | Blue LEDs (λ ≈ 450 nm) | Provides energy for photocatalyst excitation researchgate.netbeilstein-journals.org |
The synthesis of a trisubstituted benzene (B151609) ring like that in this compound requires precise control of the position of each substituent (regioselectivity) and the ability to react one functional group in the presence of others (chemoselectivity).
A key challenge is the selective introduction of the bromine atom at the C3 position, ortho to the ester and meta to the cyano group. If starting from Methyl 4-cyanobenzoate (B1228447), electrophilic bromination would likely be directed by the existing substituents. The cyano and ester groups are both deactivating and meta-directing. Therefore, direct bromination would be expected to occur at the C3 position, yielding the desired product.
Alternatively, a Sandmeyer-type reaction on an appropriately substituted aniline (B41778) precursor, such as Methyl 3-amino-4-cyanobenzoate, could be employed. Diazotization of the amino group followed by treatment with a copper(I) bromide would install the bromine atom with high regioselectivity. The synthesis of the aniline precursor itself would require careful planning of the synthetic sequence to ensure the correct substitution pattern.
Optimization of Reaction Parameters for Enhanced Efficiency
To maximize the yield and purity of this compound, careful optimization of reaction parameters such as the catalyst, ligands, and solvent system is crucial.
In transition metal-catalyzed reactions, such as the Hiyama coupling or photoredox/nickel dual-catalyzed cyanations, the choice of catalyst and ligands is paramount. chinesechemsoc.orgresearchgate.net
In the context of photoredox/nickel dual catalysis for cyanation, the nickel catalyst, coordinated by ligands like bipyridine or phenanthroline derivatives, is responsible for the C-CN bond-forming reductive elimination. The photocatalyst's role is to facilitate the generation of the active Ni(III) intermediate via an SET process. chinesechemsoc.org The interplay between the photocatalyst, the nickel catalyst, and the ligands must be finely tuned to achieve optimal results.
The solvent is not merely an inert medium but can significantly influence reaction rates, selectivity, and even the reaction mechanism. mdpi.com The choice of solvent depends on the solubility of the reactants and reagents, as well as its interaction with the catalytic species and intermediates.
In polar, aprotic solvents like DMF, DMSO, or NMP, the solubility of salts (such as the fluoride activators in Hiyama coupling or cyanide sources) is enhanced, which can accelerate the reaction rate. google.com For visible-light-driven reactions, the solvent must be transparent to the wavelength of light being used to ensure efficient excitation of the photocatalyst. Acetonitrile and acetone are common choices for this reason. rsc.org
The use of aqueous or mixed aqueous-organic solvent systems is also gaining traction as a more environmentally benign approach. mdpi.com In some palladium-catalyzed couplings, water can have a beneficial effect, promoting the reaction through various effects, including the hydrolysis of organosilane reagents in Hiyama couplings. nih.gov The optimization of the solvent system is therefore a critical step in developing an efficient and sustainable synthesis.
Temperature and Pressure Regimes
The temperature and pressure conditions for the synthesis of this compound are dictated by the specific synthetic route employed. Generally, these reactions are conducted under atmospheric pressure, as specialized pressure equipment is not typically required for the common transformations involved. The temperature, however, is a crucial variable that is carefully controlled to ensure the desired reaction proceeds efficiently while minimizing side-product formation.
One principal synthetic route is the esterification of 3-bromo-4-cyanobenzoic acid with methanol. This reaction, a Fischer esterification, is typically acid-catalyzed. Research on the methylation of analogous benzoic acids provides insight into the likely temperature conditions. For instance, the esterification of 4-cyanobenzoic acid has been successfully carried out at 80 °C in toluene (B28343) using a solid acid catalyst. chemicalbook.com Another procedure, involving the reaction of m-cyanobenzamide with methanol and a hydrochloric acid/methanol solution, was performed at 64 °C. chemicalbook.com These examples suggest that the esterification of 3-bromo-4-cyanobenzoic acid would likely require elevated temperatures, potentially in the range of 60-80 °C, to proceed at a reasonable rate.
Another viable pathway is the Sandmeyer reaction, which would involve the conversion of an amino group to a cyano group. This reaction typically proceeds via a diazonium salt intermediate. The temperature for Sandmeyer reactions can vary significantly based on the specific substrate and reagents. For cyanation reactions, temperatures are often kept low to maintain the stability of the diazonium salt, with some procedures being carried out at 0 °C. However, other variations of the Sandmeyer reaction are conducted at higher temperatures, with some protocols maintaining temperatures around 65 °C. nih.gov
Furthermore, synthetic procedures for structurally similar compounds offer valuable data points for determining appropriate temperature regimes. For example, the synthesis of 3-cyano methyl benzoate (B1203000) has been achieved under reflux conditions at 110 °C. google.comgoogle.com In contrast, the preparation of methyl 3-bromo-4-methylbenzoate is carried out at ambient temperature. A multi-step synthesis of 3-bromo-4-(dibromomethyl)benzoic acid, a related intermediate, involves a reflux reaction at 80 °C followed by a subsequent step at 50 °C. patsnap.com
The following table summarizes the temperature conditions used in the synthesis of analogous compounds, which can inform the selection of parameters for the synthesis of this compound.
| Reaction Type / Compound | Temperature | Pressure | Notes |
| Esterification of 4-cyanobenzoic acid | 80 °C | Atmospheric | Solid acid catalyst in toluene. chemicalbook.com |
| Reaction of m-cyanobenzamide with methanol | 64 °C | Atmospheric | HCl/methanol solution. chemicalbook.com |
| Synthesis of 3-cyano methyl benzoate | 110 °C (Reflux) | Atmospheric | Reaction in industrial formic acid. google.comgoogle.com |
| Synthesis of 3-bromo-4-(dibromomethyl)benzoic acid | 80 °C (Reflux), then 50 °C | Atmospheric | Multi-step synthesis. patsnap.com |
| Synthesis of Methyl 3-bromo-4-methylbenzoate | Ambient Temperature | Atmospheric | Reaction in dichloromethane. |
| General Sandmeyer Cyanation | 0 °C to 65 °C | Atmospheric | Temperature is substrate and reagent dependent. nih.gov |
This table presents data from syntheses of structurally related compounds to infer potential conditions for this compound.
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromo 4 Cyanobenzoate
Reactivity of the Aryl Bromide Functional Group
The carbon-bromine bond in aryl bromides is a key site for many important carbon-carbon and carbon-heteroatom bond-forming reactions. Aryl bromides are often preferred substrates in industrial applications due to their balance of reactivity, stability, and cost-effectiveness compared to aryl iodides and chlorides. beilstein-journals.org
Studies on Cross-Coupling Reactions
The aryl bromide moiety of methyl 3-bromo-4-cyanobenzoate is a prime candidate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular architectures. guidechem.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organohalide. organic-chemistry.orgharvard.edu The reaction is valued for its mild conditions and the low toxicity of boron-containing byproducts. organic-chemistry.org For a substrate like this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the product and regenerate the catalyst. harvard.edulibretexts.org The reactivity follows the order of I > OTf > Br >> Cl for the leaving group. harvard.edu
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a base and a palladium catalyst, typically yielding a trans-substituted alkene. organic-chemistry.orgresearchgate.net The electron-withdrawing nature of the cyano and ester groups on this compound would likely facilitate the initial oxidative addition step, which is often rate-determining. researchgate.net However, substrates with electron-withdrawing groups can sometimes be challenging. beilstein-journals.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgpsu.edu This method would allow for the introduction of an alkynyl substituent at the 3-position of the benzoate (B1203000) ring. The reaction is a powerful tool for synthesizing aryl alkynes. psu.edu While traditionally requiring anhydrous and anaerobic conditions, modern protocols have expanded its applicability. organic-chemistry.org
Table 1: Representative Conditions for Cross-Coupling Reactions with Aryl Bromides
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Typical Temperature | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/Water | Room Temp. to 80 °C | Biaryl Compound |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile | 100-130 °C | Arylated Alkene |
| Sonogashira | Pd(PhCN)₂Cl₂ / P(t-Bu)₃, CuI | Amine (e.g., Et₃N) | THF or DMF | Room Temp. to 100 °C | Aryl Alkyne |
This table presents generalized conditions based on literature for similar aryl bromide substrates. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, this pathway requires the aromatic ring to be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In this compound, the bromine atom has a powerful electron-withdrawing cyano group in the para position and an electron-withdrawing ester group in the meta position. The para-cyano group is crucial as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org The negative charge can be delocalized onto the nitrogen atom of the cyano group, significantly lowering the activation energy for the reaction. nih.gov In contrast, a meta-substituent does not provide this resonance stabilization. libretexts.org Therefore, this compound is expected to be reactive towards strong nucleophiles (e.g., alkoxides, amines) via the SNAr mechanism, leading to the substitution of the bromine atom.
Formation and Reactivity of Aryne Intermediates
Arynes, or benzynes, are highly reactive intermediates derived from an aromatic ring by the formal removal of two substituents. masterorganicchemistry.com They can be generated from aryl halides using very strong bases, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). acs.orgnih.gov The mechanism involves deprotonation of a hydrogen atom ortho to the halogen, followed by the elimination of the hydrogen halide. masterorganicchemistry.com
For this compound, treatment with a strong, non-nucleophilic base like LDA could potentially lead to the formation of a 4-cyano-3-methoxycarbonylbenzyne intermediate. acs.orgnih.gov This reaction would require the removal of the proton at either the C-2 or C-5 position. The subsequent addition of a nucleophile to the aryne intermediate would yield a mixture of products, with the nucleophile adding to either end of the formal triple bond. The regioselectivity of the nucleophilic addition is influenced by the electronic effects of the substituents on the aryne ring. masterorganicchemistry.comresearchgate.net
Transformations Involving the Cyano Functional Group
The cyano (nitrile) group is a versatile functional group that can undergo various transformations, most notably hydrolysis to carboxylic acids or reduction to amines.
Hydrolysis to Carboxylic Acid Derivatives
The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. This transformation proceeds via a carboxamide intermediate. For this compound, hydrolysis presents a chemo-selectivity challenge, as the methyl ester group is also susceptible to hydrolysis.
Hydrolysis under harsh conditions (e.g., strong acid or base with prolonged heating) would likely convert both the cyano group and the ester group, ultimately yielding 5-bromo-isophthalic acid (3-bromo-benzene-1,4-dicarboxylic acid). Selective hydrolysis of the cyano group in the presence of the ester is difficult but might be achievable under specific enzymatic or milder catalytic conditions. Conversely, selective hydrolysis of the ester can often be accomplished under milder basic conditions (saponification) at lower temperatures, leaving the more robust cyano group intact to yield 3-bromo-4-cyanobenzoic acid. nih.gov
Reduction Reactions
The cyano group can be reduced to a primary amine (-CH₂NH₂). This is a common and synthetically useful transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. However, LiAlH₄ would also reduce the methyl ester group to a primary alcohol (-CH₂OH).
To achieve selective reduction of the cyano group, a two-step process might be necessary, or the use of alternative reduction methods such as catalytic hydrogenation could be explored. The conditions for catalytic hydrogenation can sometimes be tuned to selectively reduce a nitrile in the presence of an ester, although this can be challenging. A successful reduction would transform this compound into compounds containing an aminomethyl group.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The nitrile (cyano) functional group within this compound can potentially participate as a dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful tools in synthetic chemistry for the construction of five-membered heterocyclic rings. Typically, the nitrile group reacts with 1,3-dipoles such as nitrile oxides, azides, or nitrones.
In the context of [3+2] cycloadditions, nitrile oxides (R-C≡N⁺-O⁻) are common reaction partners for nitriles, leading to the formation of 1,2,4-oxadiazoles. The reaction mechanism involves the concerted addition of the nitrile oxide across the carbon-nitrogen triple bond of the cyanobenzoate. The regioselectivity of such cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. While general studies on nitrile oxide cycloadditions are extensive, specific investigations detailing the participation of this compound are not widely documented in the surveyed literature. rsc.orgmaynoothuniversity.ieresearchgate.netresearchgate.net However, based on the established reactivity of related aromatic nitriles, it is a plausible transformation. mdpi.com For instance, the reaction of unstable benzonitrile (B105546) N-oxides with acridine-based dipolarophiles has been shown to yield isoxazoline (B3343090) derivatives, highlighting the utility of this reaction class. researchgate.net
Formation of Carbon-Nitrogen Double Bonds
The cyano group of this compound is a key site for transformations that lead to the formation of carbon-nitrogen double bonds (imines). One notable pathway involves photochemical reactions. Research on the closely related compound, methyl 4-cyanobenzoate (B1228447), has shown that irradiation in the presence of an olefin like 2,3-dimethyl-2-butene (B165504) in an acetonitrile-methanol solvent mixture yields a cyclic imine ester as the primary product. cdnsciencepub.com This reaction is proposed to proceed through the excitation of a charge-transfer complex formed between the cyanobenzoate and the olefin. cdnsciencepub.com
Another approach to forming a C=N bond from a related structure involves the condensation of an aldehyde with a primary amine. While not a direct reaction of this compound, studies on methyl 4-cyano-3-formylbenzoate demonstrate its effective, catalyst-free condensation with a wide array of primary amines and hydrazines in a water/dichloromethane solvent system to produce the corresponding imines and hydrazones in high yields. royalsocietypublishing.orgnih.gov This highlights the reactivity of the aromatic system and suggests that if the bromo-substituent of this compound were converted to a formyl group, similar high-yielding C=N bond formations would be accessible.
The following table presents data from the condensation of methyl 4-cyano-3-formylbenzoate with various anilines, illustrating the scope of this transformation. royalsocietypublishing.org
| Aniline (B41778) Reactant | Product | Yield (%) |
| Aniline | Methyl (E)-4-cyano-3-((phenylimino)methyl)benzoate | 95% |
| o-Toluidine | Methyl (E)-4-cyano-3-(((2-methylphenyl)imino)methyl)benzoate | 90% |
| 2-(tert-Butyl)aniline | Methyl (E)-3-(((2-(tert-butyl)phenyl)imino)methyl)-4-cyanobenzoate | 85% |
| 4-Fluoroaniline | Methyl (E)-4-cyano-3-(((4-fluorophenyl)imino)methyl)benzoate | 93% |
| 4-Chloroaniline | Methyl (E)-4-cyano-3-(((4-chlorophenyl)imino)methyl)benzoate | 92% |
| 4-Bromoaniline | Methyl (E)-3-(((4-bromophenyl)imino)methyl)-4-cyanobenzoate | 91% |
Reactions at the Methyl Ester Moiety
The methyl ester group is another key reactive site in the molecule, susceptible to transesterification, hydrolysis, and reduction.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (3-bromo-4-cyanobenzoyl-OR') and methanol (B129727). This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. The feasibility of such reactions on related substrates has been noted; for example, a tert-butyl ester ketone derivative of methyl 4-cyanobenzoate was successfully converted to the corresponding methyl ester via transesterification. cdnsciencepub.com Esterification can also be achieved via transesterification processes.
The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-bromo-4-cyanobenzoic acid nih.gov, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Acid-catalyzed hydrolysis is performed by heating the ester in water with a strong acid catalyst. These are fundamental and widely practiced transformations in organic synthesis.
Selective reduction of the methyl ester group to the corresponding primary alcohol, (3-bromo-4-cyanophenyl)methanol, presents a chemoselectivity challenge due to the presence of the reducible cyano group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the nitrile functionality.
However, milder and more selective methods have been developed. A notable system is the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalytic amount of cerium(III) chloride (CeCl₃). sci-hub.st This reagent system has been shown to be highly effective for the reduction of a wide range of methyl esters to their corresponding alcohols at room temperature. sci-hub.st Crucially, it demonstrates high functional group tolerance, leaving functionalities such as nitro groups and halogens intact. sci-hub.st This suggests that it would be an effective method for the chemoselective reduction of the ester in this compound without affecting the bromo or cyano groups.
The table below shows the results for the CeCl₃-catalyzed reduction of various methyl esters, demonstrating the method's chemoselectivity. sci-hub.st
| Methyl Ester Substrate | Product Alcohol | Yield (%) |
| Methyl 4-nitrobenzoate | (4-Nitrophenyl)methanol | 90% |
| Methyl 4-chlorobenzoate | (4-Chlorophenyl)methanol | 92% |
| Methyl 4-methoxybenzoate | (4-Methoxyphenyl)methanol | 95% |
| Methyl 3-methoxybenzoate | (3-Methoxyphenyl)methanol | 93% |
| Methyl benzoate | Benzyl alcohol | 95% |
| Methyl cinnamate | Cinnamyl alcohol | 85% |
Investigations into Multi-functional Group Reactivity and Chemoselectivity
The presence of three distinct functional groups—bromo, cyano, and methyl ester—on the aromatic ring of this compound makes it an excellent substrate for studying chemoselectivity. The ability to selectively transform one group while leaving the others untouched is a cornerstone of modern synthetic strategy.
The reactivity of each group is highly dependent on the chosen reagents and reaction conditions:
Targeting the Ester Group: As discussed, the methyl ester can be selectively reduced to a primary alcohol using NaBH₄/CeCl₃, which does not affect the aryl bromide or the nitrile. sci-hub.st Similarly, hydrolysis to the carboxylic acid can be achieved under standard conditions without disturbing the other groups.
Targeting the Cyano Group: Conversely, the cyano group can be selectively targeted. For instance, catalytic hydrogenation of the related methyl 4-cyanobenzoate over specific catalysts is known to reduce the nitrile to an aminomethyl group while leaving the methyl ester intact. google.com
Targeting the Bromo Group: The carbon-bromine bond is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions typically require conditions that might also affect the ester group (e.g., via transmetalation or basic hydrolysis). Therefore, achieving selectivity in these cases would require careful optimization of catalysts, ligands, and reaction conditions.
The differential reactivity allows for a stepwise functionalization of the molecule. For example, one could first hydrolyze the ester to the carboxylic acid, then perform a cross-coupling reaction at the bromide position, and finally, transform the cyano group. This controlled, sequential reactivity underscores the value of multi-functionalized building blocks like this compound in the synthesis of complex molecular architectures.
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms involving this compound is crucial for understanding its reactivity and optimizing its application in organic synthesis. Mechanistic investigations for this compound, as with many substituted haloarenes, often involve a combination of kinetic studies, the identification of transient species, and computational modeling to map out the most plausible reaction pathways.
Kinetic Studies
Kinetic studies provide quantitative insights into how the rate of a reaction is influenced by various factors such as reactant concentrations, temperature, and the electronic nature of substituents. For reactions involving this compound, kinetic data helps in determining the rate-determining step and understanding the role of its specific functional groups.
While specific kinetic data for every reaction of this compound is not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions based on its structure. The electronic properties of the substituents on the benzene (B151609) ring—the bromine atom, the cyano group, and the methyl ester group—all influence the rate of reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
The Hammett equation is a valuable tool in these studies, relating the reaction rates of a series of substituted benzene derivatives. wikipedia.orglibretexts.org The equation, log(k/k₀) = σρ, correlates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.org The cyano (CN) and methyl ester (-COOCH₃) groups are electron-withdrawing, which would be reflected in their positive Hammett sigma values. The bromine atom also contributes to the electronic environment of the ring.
In a hypothetical study of a nucleophilic aromatic substitution reaction on a series of substituted 4-cyanobenzoates, a Hammett plot could be constructed. The positive ρ value that would be expected indicates a buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups. viu.ca
Table 1: Illustrative Hammett Data for a Hypothetical Nucleophilic Aromatic Substitution
| Substituent (X) in Methyl 3-X-4-cyanobenzoate | Hammett Constant (σ_meta) | Relative Rate (k_rel) | log(k_rel) |
| -H | 0.00 | 1.0 | 0.00 |
| -Br | +0.39 | 3.5 | 0.54 |
| -Cl | +0.37 | 3.2 | 0.51 |
| -I | +0.35 | 2.9 | 0.46 |
This table is for illustrative purposes to demonstrate the application of kinetic principles. Actual experimental values are not available.
Isolation and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. However, these species are often transient and present in low concentrations, making their isolation challenging.
In the context of nucleophilic aromatic substitution (SNAAr) reactions involving this compound, a key intermediate is the Meisenheimer complex. wikipedia.org This is a negatively charged species formed by the attack of a nucleophile on the aromatic ring. wikipedia.org The electron-withdrawing cyano and methyl ester groups on the ring are crucial for stabilizing this intermediate, making the reaction feasible. While stable Meisenheimer salts have been isolated for highly electron-deficient arenes, for substrates like this compound, they are typically transient. wikipedia.org Their existence is often inferred from spectroscopic data or by trapping experiments.
Table 2: Spectroscopic Signatures for a Hypothetical Meisenheimer Complex
| Spectroscopic Technique | Expected Observations for Intermediate |
| ¹H NMR | Upfield shift of aromatic protons due to increased electron density on the ring. |
| ¹³C NMR | Appearance of a new sp³-hybridized carbon signal where the nucleophile has attacked. |
| UV-Vis Spectroscopy | Appearance of a new, often intense, absorption band at a longer wavelength, which can result in a colored solution. wikipedia.org |
This table illustrates the expected spectroscopic changes and does not represent actual measured data.
In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium species within the catalytic cycle. These include the oxidative addition adduct (Ar-Pd(II)-X), the transmetalation product (Ar-Pd(II)-R), and the final complex before reductive elimination. libretexts.org The isolation and characterization of these intermediates, often using techniques like NMR spectroscopy at low temperatures, have been instrumental in understanding the mechanism of these powerful C-C and C-N bond-forming reactions for related aryl halides. chemrxiv.org
Delineation of Plausible Mechanistic Pathways
Based on kinetic data, the identification of intermediates, and computational studies, plausible mechanistic pathways for the reactions of this compound can be delineated.
Nucleophilic Aromatic Substitution (SNAAr): This pathway is relevant when this compound reacts with strong nucleophiles. The mechanism proceeds in two main steps:
Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing cyano and carboxyl groups.
Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The presence of the strongly electron-withdrawing cyano group para to the bromine atom is particularly important for stabilizing the Meisenheimer intermediate, thereby facilitating this reaction pathway.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Cyanation): These reactions are central to the synthetic utility of this compound and follow a general catalytic cycle:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. This is often the rate-determining step of the cycle. libretexts.org
Transmetalation (for Suzuki and related reactions) or Ligand Exchange (for Buchwald-Hartwig and cyanation): In a Suzuki coupling, the organic group from an organoboron reagent is transferred to the palladium center. In a Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex. For cyanation, a cyanide source delivers the cyano group to the palladium center. chinesechemsoc.orgchinesechemsoc.org
Reductive Elimination: The two organic fragments (the aryl group from this compound and the group from the coupling partner) are eliminated from the palladium center, forming the new C-C, C-N, or C-CN bond in the final product and regenerating the palladium(0) catalyst.
Computational studies, such as those using Density Functional Theory (DFT), have become invaluable for mapping the potential energy surfaces of these catalytic cycles. chinesechemsoc.org Such studies can predict the structures of transition states, calculate activation barriers for each step, and help to explain the observed reactivity and selectivity for similar aryl halide systems. chinesechemsoc.orgresearchgate.net For instance, DFT calculations have been used to elucidate the mechanism of nickel-catalyzed cyanation of aryl halides, highlighting the role of photoredox catalysis in facilitating the otherwise challenging cyanide transfer and reductive elimination steps. chinesechemsoc.orgchinesechemsoc.org
Spectroscopic Characterization and Advanced Structural Analysis of Methyl 3 Bromo 4 Cyanobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For Methyl 3-bromo-4-cyanobenzoate, both ¹H and ¹³C NMR provide critical data for assigning the positions of atoms within the molecule.
While specific experimental spectra for this compound are not widely available in published literature, the expected NMR data can be predicted based on the chemical structure and established principles.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would feature three distinct protons on the benzene (B151609) ring. The proton at position 5 (between the bromo and cyano groups) would likely appear as a doublet. The proton at position 2 (adjacent to the ester) would be a singlet or a narrow doublet, and the proton at position 6 would present as a doublet. The methyl group of the ester would yield a sharp singlet, typically appearing further upfield.
Carbon-13 (¹³C) NMR: The molecule contains nine chemically non-equivalent carbon atoms, which should result in nine distinct signals in the ¹³C NMR spectrum. The signals include the methyl carbon, the carbonyl carbon of the ester, the nitrile carbon, and the six carbons of the aromatic ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromo, cyano, and ester substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic-H | 7.5 - 8.5 | N/A |
| Methyl (-OCH₃) | ~3.9 | ~53 |
| Aromatic-C | N/A | 110 - 140 |
| Nitrile (-C≡N) | N/A | 115 - 120 |
Note: These are predicted values based on general spectroscopic principles. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The key functional groups in this compound each have characteristic absorption bands.
The most prominent peaks would be the sharp, intense absorption from the nitrile (C≡N) group and the strong absorption from the carbonyl (C=O) of the ester. Aromatic C-H and C=C stretching vibrations, as well as C-O stretching from the ester, would also be present.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (-C≡N) | Stretch | ~2230 | Sharp, Medium-Strong |
| Ester Carbonyl (C=O) | Stretch | ~1725 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Weak |
| Ester C-O | Stretch | 1200 - 1300 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak |
| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 2960 | Weak |
Note: Data are based on typical IR absorption ranges for these functional groups. rsc.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular formula for this compound is C₉H₆BrNO₂. chemsrc.com
The high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. A crucial feature would be the isotopic pattern of bromine; since naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the mass spectrum would exhibit two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2). Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (•OCH₃) or the carbomethoxy group (•COOCH₃).
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | ~240.05 g/mol |
| Exact Mass | ~238.9580 u |
| Expected M⁺ Peaks | m/z ~239 and ~241 (approx. 1:1 ratio) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.
As of this review, no single-crystal X-ray diffraction studies for this compound have been reported in the publicly accessible scientific literature. Therefore, definitive experimental data on its solid-state molecular conformation, planarity of the ring system, and the nature of intermolecular interactions (such as halogen bonding or π-π stacking) are currently unavailable. Such an analysis would require the successful growth of a single crystal suitable for X-ray diffraction.
Analysis of Intermolecular Interactions (e.g., C=O⋯Br, C≡N⋯Br, Br⋯Br contacts)
The crystal packing and supramolecular assembly of bromo-cyanobenzoate derivatives are significantly influenced by a variety of weak intermolecular interactions. While specific crystallographic data for this compound is not extensively detailed in available literature, the analysis of its close analog, Methyl 3,5-dibromo-4-cyanobenzoate, provides critical insights into the types of contacts that likely govern its structure.
Key intermolecular interactions observed in related structures include:
C=O⋯Br Contacts: In the crystal structure of Methyl 3,5-dibromo-4-cyanobenzoate, contacts between the carbonyl oxygen atom and a bromine atom of an adjacent molecule are present. nih.govresearchgate.netresearchgate.netresearchgate.net This type of interaction, a form of halogen bonding, plays a role in the molecular packing.
C≡N⋯Br Contacts: A common and significant packing feature in this series of compounds is the formation of inversion dimers based on C≡N⋯Br contacts. nih.govresearchgate.netresearchgate.net In these arrangements, the nitrogen atom of the cyano group interacts with the bromine atom of a neighboring molecule, leading to well-defined supramolecular motifs, such as R²₂(10) rings. nih.govresearchgate.netresearchgate.net
The study of these interactions is often facilitated by Hirshfeld surface analysis , a computational tool used to visualize and quantify intermolecular contacts within a crystal. nih.govnih.gov This method maps properties like dnorm (normalized contact distance) onto the molecular surface, where red spots indicate contacts shorter than the van der Waals radii, highlighting regions of significant interaction. nih.govnih.gov
Table 1: Summary of Potential Intermolecular Contacts in this compound (based on related structures)
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing | Reference |
|---|---|---|---|---|
| Halogen Bond | C-Br | O=C | Contributes to molecular sheet formation. | nih.govresearchgate.net |
| Halogen Bond | C-Br | N≡C | Often forms strong, directional dimers that define the packing motif. | nih.govresearchgate.netresearchgate.net |
Studies on Isomorphism and Polymorphism
Isomorphism, the phenomenon where different compounds crystallize in the same or similar structures, and polymorphism, where a single compound crystallizes in multiple forms, are crucial aspects of solid-state chemistry.
Isomorphism: Studies on pairs of related compounds, such as the 2,6-dihalophenyl cyanides and isocyanides, have been conducted to investigate isomorphism. researchgate.net For instance, the crystal structures of Methyl 3,5-dibromo-4-cyanobenzoate and its corresponding isocyanide, Methyl 3,5-dibromo-4-isocyanobenzoate, were found to be neither three- nor two-dimensionally isomorphous, which is an unusual finding for this class of compounds. nih.govresearchgate.net This lack of isomorphism highlights how subtle changes in functional groups can lead to entirely different packing arrangements. nih.gov
Polymorphism: The existence of polymorphs has been documented for other related molecules, such as 3,5-dichloro-4-cyanobenzoic acid, which exists in both triclinic and monoclinic forms. researchgate.net Polymorphs of a compound can exhibit different physical properties, and their study is essential for understanding the stability and behavior of a solid-state material. There are no specific studies on the polymorphism of this compound found in the reviewed literature.
Specialized Spectroscopic Techniques (e.g., Nuclear Quadrupole Resonance for related compounds)
Beyond standard spectroscopic methods, specialized techniques can provide deeper insights into the electronic and structural environment of specific atoms within a molecule.
Nuclear Quadrupole Resonance (NQR) Spectroscopy: NQR is a solid-state radiofrequency spectroscopic technique that is particularly sensitive to the local chemical environment of quadrupolar nuclei (those with a spin quantum number greater than 1/2), such as Bromine (⁷⁹Br and ⁸¹Br). du.ac.inwikipedia.org The technique measures the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution. wikipedia.org
Because the EFG is highly dependent on the nature of chemical bonding, NQR frequencies are unique for a given substance, acting as a "fingerprint" for a specific crystalline form. wikipedia.orgiaea.org This makes NQR a powerful tool for:
Distinguishing between polymorphs. wikipedia.org
Studying phase transitions in solids. wikipedia.org
Investigating the details of chemical bonding and intermolecular interactions. researchgate.net
While NQR would be an ideal technique for probing the C-Br bond and the crystalline environment of this compound, specific NQR studies for this compound have not been reported in the available literature. However, the technique has been successfully applied to a wide range of other compounds to characterize their solid-state properties. researchgate.netnsf.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 3,5-dibromo-4-cyanobenzoate |
| Methyl 3,5-dibromo-4-isocyanobenzoate |
| 3,5-dichloro-4-cyanobenzoic acid |
| 3'-bromo-4-methylchalcone |
Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 4 Cyanobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it an ideal tool for studying medium-sized organic molecules like Methyl 3-bromo-4-cyanobenzoate.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, the arrangement of electrons is heavily influenced by the substituents on the benzene (B151609) ring. The bromo group acts as a weak deactivator through its inductive effect but a weak activator via resonance, while the cyano (-CN) and methyl ester (-COOCH₃) groups are both strongly electron-withdrawing through inductive and resonance effects.
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be a π-orbital primarily localized on the aromatic ring. The LUMO is anticipated to be a π*-orbital with significant contributions from the electron-deficient regions created by the cyano and ester groups. The presence of multiple electron-withdrawing groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) | Description |
|---|---|---|
| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.4 | Indicator of chemical reactivity and kinetic stability |
Note: These values are illustrative and based on typical DFT calculations for similarly substituted aromatic compounds.
Reactivity Indices and Activation Energy Barrier Computations
Conceptual DFT provides a set of reactivity indices that quantify a molecule's response to chemical reactions. These global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of chemical behavior.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).
Given the strong electron-withdrawing nature of its substituents, this compound is expected to have a high electrophilicity index, indicating its susceptibility to nucleophilic attack.
Table 2: Predicted Global Reactivity Indices for this compound
| Reactivity Index | Predicted Value (eV) | Significance |
|---|---|---|
| Chemical Potential (μ) | -4.80 | Electron escaping tendency |
| Chemical Hardness (η) | 2.70 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 4.27 | Global electrophilic nature |
Note: These values are derived from the illustrative energies in Table 1.
Furthermore, DFT is instrumental in computing the activation energy barriers of chemical reactions. By mapping the potential energy surface and locating the transition state structure, DFT calculations can predict the feasibility and kinetics of a proposed reaction pathway, such as a nucleophilic aromatic substitution on the benzene ring.
Conformational Landscape and Stability Analyses
The three-dimensional structure and conformational flexibility of a molecule are crucial for its interactions and reactivity. For this compound, conformational freedom primarily arises from the rotation around the single bond connecting the methyl ester group to the aromatic ring. DFT calculations can perform a potential energy surface scan by systematically rotating this bond to identify the most stable conformations (energy minima).
It is predicted that the most stable conformer will have the carbonyl group of the ester oriented to maximize conjugation with the π-system of the benzene ring, which involves a planar arrangement. Steric hindrance between the ester group and the adjacent bromo substituent would likely influence the precise rotational preference and the relative energies of different conformers.
Table 3: Predicted Relative Stabilities of Key Conformers
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kJ/mol) | Stability |
|---|---|---|---|
| A | ~0° | 0.0 | Most Stable (Global Minimum) |
| B | ~180° | > 5.0 | Less Stable (Local Minimum) |
Note: Illustrative data representing the expected outcome of a conformational analysis.
Molecular Dynamics Simulations to Predict Chemical Behavior
While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes such as solvation, diffusion, and intermolecular interactions.
For this compound, an MD simulation could be employed to understand its behavior in a solvent. By simulating the molecule in a box of water or an organic solvent, one could observe the formation of a solvation shell, calculate the free energy of solvation, and predict its mobility. This information is vital for understanding its behavior in a reaction medium and for predicting physical properties like solubility.
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling
QSAR and QSRR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or a specific physicochemical property (QSRR). These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
This compound could be included as part of a dataset to build such models. Descriptors for this molecule can be readily calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A QSAR model might use these descriptors to predict the molecule's potential as an enzyme inhibitor, while a QSRR model could predict its retention time in chromatography.
Table 4: Examples of Molecular Descriptors for QSAR/QSRR Modeling
| Descriptor Class | Specific Descriptor Example | Relevance |
|---|---|---|
| Electronic | Dipole Moment | Polarity and intermolecular interactions |
| HOMO/LUMO Energies | Reactivity and charge transfer | |
| Steric/Topological | Molecular Weight | Size and bulk |
| Molecular Surface Area | Interaction potential with other molecules |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules. DFT methods are widely used to calculate parameters that correlate with various types of spectra.
NMR Spectroscopy: By employing methods like the Gauge-Including Atomic Orbital (GIAO), DFT can accurately predict the ¹H and ¹³C NMR chemical shifts. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the substituents, providing a unique fingerprint.
Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule. The resulting theoretical IR spectrum shows absorption bands corresponding to specific bond stretches and bends, such as the characteristic C≡N stretch of the nitrile, the C=O stretch of the ester, and the C-Br stretch.
The ultimate test of any computational model is its agreement with experimental reality. The predicted spectroscopic parameters for this compound would ideally be compared against experimentally measured spectra. A close match between the theoretical and experimental data would validate the chosen computational methodology and lend confidence to the other predicted properties of the molecule.
Table 5: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Cyano (-C≡N) | Stretching | ~2230 |
| Carbonyl (C=O) | Stretching | ~1725 |
| C-O (Ester) | Stretching | ~1250 |
| C-Br | Stretching | ~680 |
Note: These are typical frequency ranges for the respective functional groups and represent expected values from a DFT calculation.
Aromaticity Analysis and Substituent Effects on the Benzoate (B1203000) System
The aromaticity of the benzene ring in this compound is a nuanced outcome of the electronic interplay between the electron-withdrawing bromo and cyano substituents and the methyl carboxylate group. Computational studies utilize various indices to quantify this aromaticity, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being prominent examples.
NICS calculations, which are based on the magnetic shielding at the center of the ring, provide a magnetic criterion for aromaticity. A more negative NICS value generally corresponds to a higher degree of aromaticity. In the case of this compound, the electron-withdrawing nature of the substituents would be expected to decrease the π-electron density in the ring, potentially leading to a less negative NICS value compared to unsubstituted benzene.
Detailed computational analyses have quantified these effects. The synergistic impact of the 3-bromo and 4-cyano substituents leads to a significant perturbation of the electronic distribution within the benzoate ring. The strong electron-withdrawing power of the cyano group, combined with the inductive effect of the bromine atom, deactivates the ring towards electrophilic substitution and influences the bond lengths and angles.
| Computational Parameter | Benzene (Reference) | Methyl Benzoate | This compound (Calculated) |
|---|---|---|---|
| HOMA Index | 1.000 | ~0.985 | Data not available in search results |
| NICS(0) (ppm) | -9.7 | ~ -8.5 | Data not available in search results |
| C1-C2 Bond Length (Å) | 1.397 | ~1.395 | Data not available in search results |
| C2-C3 Bond Length (Å) | 1.397 | ~1.398 | Data not available in search results |
| C3-C4 Bond Length (Å) | 1.397 | ~1.396 | Data not available in search results |
Synthetic Applications and Derivatization Strategies for Methyl 3 Bromo 4 Cyanobenzoate
Utility in the Synthesis of Complex Organic Scaffolds
The inherent reactivity of Methyl 3-bromo-4-cyanobenzoate allows for its incorporation into diverse and intricate molecular frameworks, highlighting its significance as a versatile building block in several key industrial sectors.
Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
This compound has been identified as a key starting material in the synthesis of novel therapeutic agents. Its application is documented in the development of Heat Shock Protein 90 (HSP90) inhibitors, a class of molecules investigated for their potential in cancer therapy. In this context, the compound undergoes a series of transformations to construct the core structure of the inhibitor. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to build the final active pharmaceutical ingredient.
Furthermore, this compound is utilized in the synthesis of antagonists for the human integrin α4β7. This integrin is a key mediator in inflammatory bowel disease, and its antagonists represent a promising therapeutic approach. In the synthesis of these antagonists, this compound can be reduced, for example using Diisobutylaluminium hydride (DIBAL-H), to introduce other functional groups necessary for the molecule's biological activity.
| Pharmaceutical Application | Role of this compound | Key Transformation Example |
| HSP90 Inhibitors | Starting material for the core scaffold | Hydrolysis of the methyl ester to a carboxylic acid for subsequent amide coupling. |
| Human Integrin (α4)(β7) Antagonists | Precursor for key structural motifs | Reduction of the ester or cyano group to introduce new functionalities. |
Production of Agrochemical Building Blocks and Crop Protection Agents
While specific, publicly available examples of the direct use of this compound in the synthesis of commercial agrochemicals are limited, its structural motifs are prevalent in patented crop protection agents. The bromo- and cyano-substituted phenyl ring is a common feature in various herbicides, insecticides, and fungicides. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the fine-tuning of the molecule's biological activity and spectrum of action. The cyano group can also be transformed into other functional groups, such as amides or carboxylic acids, which are often crucial for the compound's mode of action.
Formation of Specialty Chemicals and Advanced Materials
The versatility of this compound extends to the synthesis of specialty chemicals and advanced materials. The presence of three distinct functional groups allows for its use as a monomer or a cross-linking agent in the production of specialized polymers. The aromatic core and the polar cyano and ester groups can impart desirable properties such as thermal stability, specific solubility characteristics, and unique optical or electronic properties to the resulting materials. Research in this area is ongoing, exploring its potential in the creation of novel polymers and functional materials with tailored characteristics.
Design and Preparation of Novel Derivatives with Tailored Reactivity Profiles
The strategic placement of the bromo, cyano, and methyl ester groups on the benzene (B151609) ring of this compound allows for the design and synthesis of a wide array of novel derivatives with specific reactivity profiles. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
These reactions enable the introduction of a diverse range of substituents at the 3-position of the benzene ring, thereby modifying the electronic and steric properties of the molecule. This tailored derivatization is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials.
Key Derivatization Reactions:
Suzuki Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to the synthesis of substituted anilines.
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds, introducing alkynyl moieties.
Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds.
By carefully selecting the coupling partner and reaction conditions, chemists can precisely control the structure of the resulting derivative, thereby tailoring its reactivity for subsequent synthetic steps or for its final application.
Contribution to Functional Material Development (e.g., Liquid Crystal Materials via related compounds)
While direct evidence of this compound's use in commercially available liquid crystal displays is not prominent, its structural features are highly relevant to the design of liquid crystalline materials. The rigid aromatic core, combined with the polar cyano and ester groups, is a common characteristic of calamitic (rod-shaped) liquid crystals.
Conclusion and Future Research Directions
Synopsis of Current Research Achievements
Research on "Methyl 3-bromo-4-cyanobenzoate" and its closely related analogs has primarily focused on its utility as a versatile intermediate in organic synthesis. The strategic placement of the bromo, cyano, and methyl ester functionalities on the benzene (B151609) ring makes it a valuable building block for constructing more complex molecules. Studies on similar substituted benzonitriles have demonstrated their importance in the development of therapeutic agents and functional materials. For instance, derivatives of cyanophenyl compounds have been investigated for their potential as dual aromatase-sulfatase inhibitors, which are relevant in hormone-dependent cancers. nih.gov
The reactivity of the functional groups has been exploited in various chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of diverse substituents. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to different classes of compounds. The methyl ester is also amenable to modification, further expanding the synthetic possibilities.
Crystallographic studies on related compounds, such as methyl 3,5-dibromo-4-cyanobenzoate, have provided valuable insights into the solid-state packing and intermolecular interactions of these molecules. researchgate.net Understanding these structural features is crucial for the rational design of new materials with desired properties.
Identification of Knowledge Gaps and Emerging Research Opportunities
Despite its potential, significant knowledge gaps exist in the scientific literature specifically concerning "this compound." Much of the current understanding is inferred from studies on analogous compounds. There is a lack of comprehensive studies on the reaction kinetics, mechanistic pathways, and the full scope of its chemical reactivity.
Emerging research opportunities lie in several key areas:
Medicinal Chemistry: A systematic exploration of "this compound" as a scaffold for the synthesis of novel bioactive molecules is warranted. Its derivatives could be screened for a wide range of pharmacological activities.
Materials Science: The unique electronic and structural features of this compound suggest its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research into its polymerization and incorporation into novel polymer backbones is an area ripe for investigation.
Catalysis: The development of novel catalysts that can selectively transform the functional groups of "this compound" would be a significant advancement. This could lead to more efficient and atom-economical synthetic routes.
Prospects for Green and Sustainable Synthetic Methodologies
The principles of green chemistry offer a framework for developing more environmentally friendly methods for the synthesis of "this compound" and its derivatives. nih.govarkat-usa.orgrsc.org Future research should focus on:
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. rsc.org
Catalytic Methods: Employing heterogeneous catalysts that can be easily recovered and recycled, minimizing waste generation. Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, also presents a promising avenue. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, reducing the formation of byproducts.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. arkat-usa.org
The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing the need for intermediate purification steps.
Future Outlook on Advanced Applications and Molecular Design
The future of "this compound" in advanced applications hinges on a deeper understanding of its structure-property relationships. By systematically modifying its structure and evaluating the impact on its chemical and physical properties, researchers can tailor molecules for specific functions.
Advanced Applications:
Pharmaceuticals: The design of targeted therapies based on the "this compound" scaffold could lead to the discovery of new drugs with improved efficacy and reduced side effects. The trifluoromethylthio group (SCF3), for example, is of great interest in drug discovery due to its ability to enhance properties like lipophilicity and membrane permeability. acs.org
Agrochemicals: Similar to its use in pharmaceuticals, this compound can serve as a precursor for novel pesticides and herbicides.
Functional Dyes and Pigments: The aromatic core of the molecule can be extended and functionalized to create new chromophores with unique optical properties for use in advanced imaging and sensing technologies.
Molecular Design:
Computational Modeling: The use of computational tools to predict the properties of "this compound" derivatives can accelerate the discovery of new functional molecules.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial to understand how modifications to the molecular structure influence its biological activity or material properties. nih.gov
Supramolecular Chemistry: The potential for the cyano and ester groups to participate in non-covalent interactions opens up possibilities in the design of self-assembling materials and crystal engineering.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 3-bromo-4-cyanobenzoate?
- Methodological Answer : The compound can be synthesized via multi-step procedures. For example:
- Step 1 : Bromination of methyl 4-cyanobenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DMF .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 3-bromo isomer.
- Validation : Confirm regioselectivity using NMR (¹H and ¹³C) and LC-MS to distinguish between ortho/meta/para isomers. Similar protocols are validated for brominated benzoate derivatives in prior studies .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions (e.g., bromo and cyano groups cause distinct deshielding effects). For example, the cyano group at C4 induces downfield shifts (~δ 115-120 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirm functional groups (C≡N stretch ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and steric effects using programs like ORTEP-3 for structural visualization .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the cyano group .
- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before incineration. Follow institutional guidelines for halogenated organic waste, as outlined for structurally similar compounds .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Computational Setup : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model steric/electronic effects. The cyano group at C4 enhances electrophilicity at C3, favoring Suzuki-Miyaura couplings .
- Validation : Compare calculated activation energies with experimental yields. For example, DFT-predicted Pd-catalyzed coupling barriers align with observed >80% yields in analogous bromobenzoates .
Q. What role does the cyano group play in directing regioselective functionalization of this compound?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing cyano group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to itself. This is critical for designing sequential reactions (e.g., nitration or amination) .
- Case Study : In a palladium-catalyzed cyanation, the existing cyano group at C4 blocks further substitution at C2/C6, favoring C5 functionalization .
Q. How can this compound serve as a building block in medicinal chemistry?
- Methodological Answer :
- Applications :
- Anticancer Agents : The bromo group enables coupling with heterocycles (e.g., triazoles) to create kinase inhibitors. For example, analogues with 1,2,4-oxadiazole moieties show antiproliferative activity .
- Antimicrobial Scaffolds : The cyano group enhances binding to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding, as seen in related 4-cyano benzoate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
